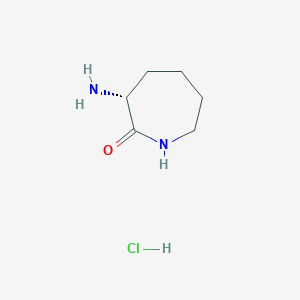

(R)-3-Aminoazepan-2-One Hydrochloride

Cat. No. B1522572

Key on ui cas rn:

26081-03-8

M. Wt: 164.63 g/mol

InChI Key: LWXJCGXAYXXXRU-NUBCRITNSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08367819B2

Procedure details

A stirred mixture of L-lysine hydrochloride 1 (55 g, 300 mmol) and NaOH (12 g, 300 mmol) in 1,2-propanediol (1.2 L) is heated to reflux. A Dean-Stark trap is used to withdraw the first 120 mL of condensed solvent. The reaction solution is refluxed for an additional 2 hours until all starting material is consumed (which maybe determined by 1H NMR). The solution is cooled and is concentrated under vacuum. Ethanol is used to completely dissolve the α-amino-ε-caprolactam 2. Byproduct NaCl is removed by filtration. The filtrate is concentrated and the resulting crude α-amino-ε caprolactam 2 is dissolved in water. After acidification to pH 6 with addition of concentrated HCl and subsequent partial concentration, crystals maybe formed at room temperature to afford α-amino-ε-caprolactam hydrochloride (36.5 g) in 74% yield.

Yield

74%

Identifiers

|

REACTION_CXSMILES

|

[ClH:1].[NH2:2][C@H:3]([C:9]([OH:11])=O)[CH2:4][CH2:5][CH2:6][CH2:7][NH2:8].[OH-].[Na+]>C(O)C(O)C>[ClH:1].[NH2:2][CH:3]1[CH2:4][CH2:5][CH2:6][CH2:7][NH:8][C:9]1=[O:11] |f:0.1,2.3,5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

55 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl.N[C@@H](CCCCN)C(=O)O

|

|

Name

|

|

|

Quantity

|

12 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

1.2 L

|

|

Type

|

solvent

|

|

Smiles

|

C(C(C)O)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

is heated to reflux

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to withdraw

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the first 120 mL of condensed solvent

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction solution is refluxed for an additional 2 hours until all starting material

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is consumed (which

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The solution is cooled

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

is concentrated under vacuum

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

to completely dissolve the α-amino-ε-caprolactam 2

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Byproduct NaCl is removed by filtration

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The filtrate is concentrated

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

the resulting crude α-amino-ε caprolactam 2 is dissolved in water

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After acidification to pH 6 with addition of concentrated HCl and subsequent partial concentration, crystals

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

maybe formed at room temperature

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

Cl.NC1C(=O)NCCCC1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 36.5 g | |

| YIELD: PERCENTYIELD | 74% | |

| YIELD: CALCULATEDPERCENTYIELD | 73.9% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08367819B2

Procedure details

A stirred mixture of L-lysine hydrochloride 1 (55 g, 300 mmol) and NaOH (12 g, 300 mmol) in 1,2-propanediol (1.2 L) is heated to reflux. A Dean-Stark trap is used to withdraw the first 120 mL of condensed solvent. The reaction solution is refluxed for an additional 2 hours until all starting material is consumed (which maybe determined by 1H NMR). The solution is cooled and is concentrated under vacuum. Ethanol is used to completely dissolve the α-amino-ε-caprolactam 2. Byproduct NaCl is removed by filtration. The filtrate is concentrated and the resulting crude α-amino-ε caprolactam 2 is dissolved in water. After acidification to pH 6 with addition of concentrated HCl and subsequent partial concentration, crystals maybe formed at room temperature to afford α-amino-ε-caprolactam hydrochloride (36.5 g) in 74% yield.

Yield

74%

Identifiers

|

REACTION_CXSMILES

|

[ClH:1].[NH2:2][C@H:3]([C:9]([OH:11])=O)[CH2:4][CH2:5][CH2:6][CH2:7][NH2:8].[OH-].[Na+]>C(O)C(O)C>[ClH:1].[NH2:2][CH:3]1[CH2:4][CH2:5][CH2:6][CH2:7][NH:8][C:9]1=[O:11] |f:0.1,2.3,5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

55 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl.N[C@@H](CCCCN)C(=O)O

|

|

Name

|

|

|

Quantity

|

12 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

1.2 L

|

|

Type

|

solvent

|

|

Smiles

|

C(C(C)O)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

is heated to reflux

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to withdraw

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the first 120 mL of condensed solvent

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction solution is refluxed for an additional 2 hours until all starting material

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is consumed (which

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The solution is cooled

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

is concentrated under vacuum

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

to completely dissolve the α-amino-ε-caprolactam 2

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Byproduct NaCl is removed by filtration

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The filtrate is concentrated

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

the resulting crude α-amino-ε caprolactam 2 is dissolved in water

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After acidification to pH 6 with addition of concentrated HCl and subsequent partial concentration, crystals

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

maybe formed at room temperature

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

Cl.NC1C(=O)NCCCC1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 36.5 g | |

| YIELD: PERCENTYIELD | 74% | |

| YIELD: CALCULATEDPERCENTYIELD | 73.9% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |